molecular formula C15H9ClFN3O B2531054 (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one CAS No. 338779-99-0

(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2531054
CAS No.: 338779-99-0
M. Wt: 301.71
InChI Key: GLWKSZBHDVNELR-CMDGGOBGSA-N
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Description

(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group and a triazirinylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chalcone Backbone: This involves the Claisen-Schmidt condensation of 2-chloro-6-fluorobenzaldehyde with 2-(1H-triazirin-1-yl)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated, including its role as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
  • (2E)-3-(2-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one
  • (2E)-3-(2-bromophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one

Uniqueness

Compared to similar compounds, (2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one exhibits unique properties due to the presence of both chloro and fluoro substituents. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-[2-(triazirin-1-yl)phenyl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O/c16-12-5-3-6-13(17)10(12)8-9-15(21)11-4-1-2-7-14(11)20-18-19-20/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIQBLFKLSIFRU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)N3N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)N3N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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